Ademetionine
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. |
|---|---|
CAS No. |
485-80-3 |
Molecular Formula |
C15H23N6O5S+ |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-O |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
boiling_point |
78 °C |
Other CAS No. |
29908-03-0 485-80-3 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Origin of Product |
United States |
Comparison with Similar Compounds
S-adenosyl-L-homocysteine (S-adenosyl-L-homocysteine)
Structural and Functional Differences
- Structure: S-adenosyl-L-homocysteine is the demethylated product of S-adenosyl-L-methionine, replacing the methyl group with a hydrogen atom.
- Role: Acts as a competitive inhibitor of S-adenosyl-L-methionine-dependent methyltransferases by occupying the same binding pocket .
Binding Affinity
S-adenosyl-L-homocysteine exhibits higher affinity (lower Kd) for COMT compared to S-adenosyl-L-methionine, enabling potent feedback inhibition of methylation reactions .
Therapeutic Implications
- S-adenosyl-L-homocysteine accumulation is linked to hyperhomocysteinemia and cardiovascular disease, whereas S-adenosyl-L-methionine supplementation restores methylation balance .
Methylthioadenosine (Methylthioadenosine)
Role in Metabolism
- A byproduct of polyamine biosynthesis, methylthioadenosine is recycled into methionine and adenine, linking polyamine and S-adenosyl-L-methionine metabolism .
- Unlike S-adenosyl-L-methionine, methylthioadenosine lacks methyl-donor activity but regulates cell proliferation and apoptosis .
N-acetylcysteine (N-acetylcysteine)
Hepatoprotective Efficacy
| Parameter | S-adenosyl-L-methionine | N-acetylcysteine | Reference |
|---|---|---|---|
| Reduction in APAP-induced necrosis | 70% | 50% | |
| Antioxidant effect | Indirect (via glutathione synthesis) | Direct free radical scavenging |
S-adenosyl-L-methionine outperforms N-acetylcysteine in mitigating acetaminophen-induced liver damage by enhancing glutathione synthesis and reducing oxidative stress .
Q & A
Q. How is SAMe’s safety profile assessed in long-term studies?
- Answer: Chronic toxicity studies in rodents include histopathological evaluation of liver/kidney tissues and serum metabolomics to detect SAMe-induced imbalances (e.g., homocysteine elevation). In vitro genotoxicity assays (e.g., Ames test) are mandatory for regulatory compliance .
Tables
Table 1. Key Parameters for SAMe Clinical Trial Design (Chronic Liver Disease)
Table 2. SAMe Biosynthesis Optimization in Microbial Systems
| Strain | Strategy | Yield Increase | Source |
|---|---|---|---|
| S. cerevisiae S-W55 | L-methionine feeding + unpolished rice | 2.5-fold | |
| E. coli BL21 | metK overexpression | 3.7-fold | |
| P. pastoris GS115 | iRY1243 model-guided gene knockouts | 1.8-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
